Aluminium borate N-hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

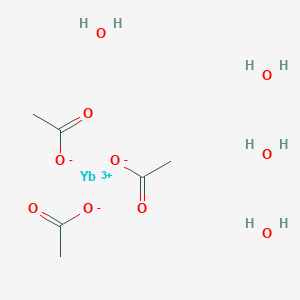

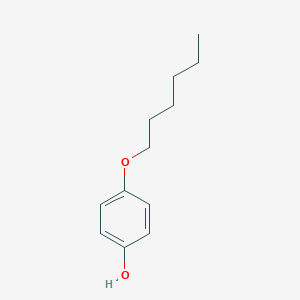

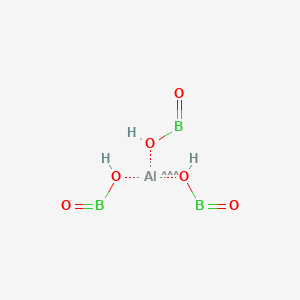

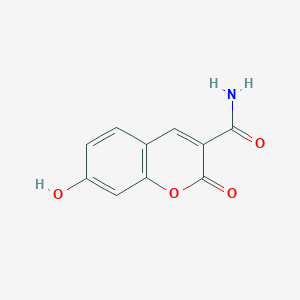

Aluminium borate N-hydrate is a chemical compound with the molecular formula H3AlB3O6 . It is often used in various scientific and industrial applications due to its unique properties .

Synthesis Analysis

Aluminium borate can be synthesized using various methods such as sol-gel technique , pyrolysis of polyaminoborane precursors , and thermochemical boronizing of alumina in amorphous boron medium . The sol-gel method offers advantages such as low temperature processing, low cost, easy technology, and a wide range of accessible shapes .Molecular Structure Analysis

The molecular structure of this compound involves interactions between B(OH)3 boric acid molecules, B(OH)4 metaborate ions, water molecules, and other cations in borate solutions . The structure is often crystalline in nature, with high thermal stability and resistance to chemical attack .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various elements and compounds. For instance, in borate solutions, boric acid molecules can undergo hydration in one of three ways: direct hydration, interstitial hydration, and axial hydration .Physical And Chemical Properties Analysis

This compound exhibits unique physical and chemical properties. It has a molecular weight of 158.435 . Aluminium borate compounds are often crystalline in nature, with high thermal stability and resistance to chemical attack . They display a low coefficient of thermal expansion, meaning they do not change in size significantly with changes in temperature .作用機序

将来の方向性

Research into Aluminium borate N-hydrate and related compounds is ongoing, with potential applications in various fields. For instance, the thermochemical boronizing of alumina in amorphous boron medium is a simple method to obtain a thin aluminium borate layer consisting of oriented nano-rod-like crystals . Furthermore, Aluminium borate shows high elastic modulus, tensile strength, resistance to corrosion, and chemical stability, making it a valuable material for protective coatings .

特性

InChI |

InChI=1S/Al.3BHO2/c;3*2-1-3/h;3*2H |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPMDWKTDYMSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O.B(=O)O.B(=O)O.[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlB3H3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)

![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)

![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)